methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 249296-43-3
VCID: VC17145773
InChI: InChI=1S/C22H23N3O2S.CH4O3S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22;1-5(2,3)4/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26);1H3,(H,2,3,4)
SMILES:
Molecular Formula: C23H27N3O5S2
Molecular Weight: 489.6 g/mol

methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide

CAS No.: 249296-43-3

Cat. No.: VC17145773

Molecular Formula: C23H27N3O5S2

Molecular Weight: 489.6 g/mol

* For research use only. Not for human or veterinary use.

methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide - 249296-43-3

Specification

CAS No. 249296-43-3
Molecular Formula C23H27N3O5S2
Molecular Weight 489.6 g/mol
IUPAC Name methanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Standard InChI InChI=1S/C22H23N3O2S.CH4O3S/c1-16-24-11-12-25(16)18-5-7-19(8-6-18)28-20-4-2-3-17(15-20)22(21(23)26)9-13-27-14-10-22;1-5(2,3)4/h2-8,11-12,15H,9-10,13-14H2,1H3,(H2,23,26);1H3,(H,2,3,4)
Standard InChI Key WRQQAESBKZTAFL-UHFFFAOYSA-N
Canonical SMILES CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound integrates three distinct subunits:

  • Methanesulfonic Acid: A strong organic acid (CH<sub>3</sub>SO<sub>3</sub>H) serving as a counterion to enhance solubility and stability .

  • Tetrahydro-2H-Pyran-4-Carboxamide Core: A six-membered oxygen-containing ring fused to a carboxamide group, contributing to conformational rigidity.

  • Functionalized Aromatic System: A 2-methylimidazole-substituted phenyl group connected via a sulfanyl (-S-) bridge to a second phenyl ring .

The canonical SMILES string (CC1=NC=CN1C2=CC=C(C=C2)SC3=CC=CC(=C3)C4(CCOCC4)C(=O)N.CS(=O)(=O)O) confirms these linkages, with the methanesulfonate ion ([CH<sub>3</sub>SO<sub>3</sub>]<sup>−</sup>) balancing the charge of the protonated carboxamide intermediate .

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS No.249296-43-3
IUPAC NameMethanesulfonic acid;4-[3-[4-(2-methylimidazol-1-yl)phenyl]sulfanylphenyl]oxane-4-carboxamide
Molecular FormulaC<sub>23</sub>H<sub>27</sub>N<sub>3</sub>O<sub>5</sub>S<sub>2</sub>
Molecular Weight489.6 g/mol
PubChem CID9935274

Synthesis and Preparation

Synthetic Strategy

The synthesis involves multi-step organic reactions:

  • Core Formation: Construction of the tetrahydro-2H-pyran-4-carboxamide via cyclization of a diol with a carboxamide precursor.

  • Sulfanyl Bridge Installation: Coupling of 4-(2-methylimidazol-1-yl)thiophenol to the pyran-carboxamide intermediate under Ullmann or nucleophilic aromatic substitution conditions.

  • Salt Formation: Protonation of the carboxamide nitrogen with methanesulfonic acid to yield the final mesylate salt .

Methanesulfonic acid is preferred for its low nucleophilicity and ability to form stable salts, enhancing the compound’s crystallinity and purification feasibility .

Physicochemical Properties

Spectroscopic Features

  • IR Spectroscopy: Expected peaks include S=O stretches (~1,050–1,250 cm<sup>−1</sup>) and N-H bends (~1,600 cm<sup>−1</sup>).

  • NMR: <sup>1</sup>H NMR would reveal imidazole protons (δ 7.0–8.5 ppm), pyran methylenes (δ 3.5–4.5 ppm), and methanesulfonate methyl (δ 3.0 ppm) .

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